

# GNE-5729: A Technical Guide to a Selective GluN2A Modulator

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## Compound of Interest

Compound Name: GNE-5729

CAS No.: 2026635-66-3

Cat. No.: B607689

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## Introduction

**GNE-5729** is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The NMDA receptor, a key player in excitatory synaptic transmission, is integral to synaptic plasticity, learning, and memory.[4][5] Dysfunction of this receptor is implicated in a host of neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.[4][6] **GNE-5729** emerged from a medicinal chemistry effort to improve upon earlier compounds, offering a superior pharmacokinetic profile and enhanced selectivity, making it a valuable tool for investigating the therapeutic potential of GluN2A modulation.[4][7] This guide provides an in-depth look at its chemical structure, properties, and the scientific rationale behind its design.

## Core Chemical Properties

The fundamental physicochemical characteristics of **GNE-5729** are summarized below, providing a quantitative foundation for its use in experimental settings.

Property	Value	Source
Molecular Weight	428.20 g/mol	[1][2][3]
Molecular Formula	C <sub>17</sub> H <sub>10</sub> Cl <sub>2</sub> F <sub>3</sub> N <sub>5</sub> O	[1][3][8]
CAS Number	2026635-66-3	[1][3][9]
IUPAC Name	(1R,2R)-2-(7-chloro-2-((5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-6-yl)cyclopropane-1-carbonitrile	[1]

## Chemical Structure and Design

The molecular architecture of **GNE-5729** is central to its biological activity and selectivity. Its structure is built upon a pyridopyrimidinone core, a scaffold identified as conducive to potent NMDA receptor modulation.[4]

Caption: 2D Chemical Structure of **GNE-5729**.

SMILES (Simplified Molecular-Input Line-Entry System): For computational modeling and cheminformatics applications, the SMILES string provides a machine-readable representation of the molecule. C1C=C([C@H]2C2)N3C(C=C1)=NC(CN4N=C(C(F)(F)F)C=C4Cl)=CC3=O[9]

## Rationale and Structure-Activity Relationship (SAR)

The development of **GNE-5729** was a deliberate effort to optimize the properties of a preceding compound, GNE-0723.[4] While both molecules share a similar core, key structural modifications in **GNE-5729** led to significant improvements in its drug-like properties.

- **Pyridopyrimidinone Core:** This heterocyclic system serves as the central scaffold, correctly orienting the substituent groups for interaction with the allosteric binding site on the GluN2A subunit.
- **Cyclopropane-carbonitrile Group:** This moiety is crucial for potency and selectivity. The rigid cyclopropane ring restricts conformational flexibility, which can enhance binding affinity. The

stereochemistry at these positions, designated as (1R,2R), is critical for optimal interaction with the target.[1]

- **Substituted Pyrazole Ring:** The chloro- and trifluoromethyl-substituted pyrazole group contributes significantly to the compound's potency and pharmacokinetic profile. The specific substitution pattern was optimized to balance electronic properties and metabolic stability, resulting in a compound with improved brain exposure compared to its predecessors.[4]

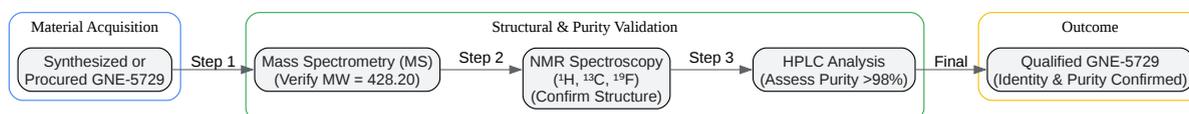
This rational design approach successfully produced a molecule with not only high potency ( $EC_{50} = 37$  nM for GluN2A) but also over 100-fold selectivity against other NMDA receptor subtypes (GluN2C and GluN2D) and over 1000-fold selectivity against AMPA receptors.[2][4]

## Experimental Protocols and Validation

To ensure the scientific integrity of studies utilizing **GNE-5729**, rigorous validation of the compound's identity, purity, and activity is paramount.

### Protocol 1: Physicochemical Characterization

This protocol outlines a standard workflow for confirming the identity and purity of a synthesized or purchased batch of **GNE-5729**, forming a self-validating system for material quality.



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Caption: Workflow for Physicochemical Validation of **GNE-5729**.

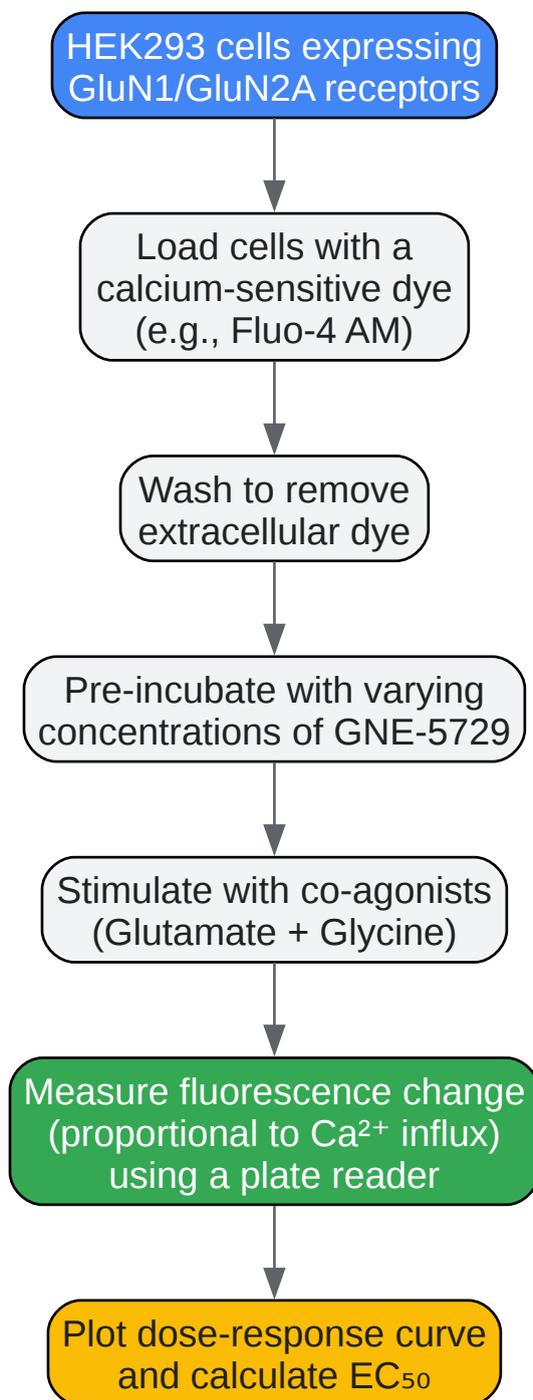
- **Mass Spectrometry (MS):** Dissolve a small sample in a suitable solvent (e.g., acetonitrile/water). Analyze using electrospray ionization mass spectrometry (ESI-MS). The

primary objective is to confirm the presence of the parent ion corresponding to the molecular weight of **GNE-5729** ( $m/z \approx 428.2$  for  $[M+H]^+$ ).

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., DMSO- $d_6$ ). Acquire  $^1H$ ,  $^{13}C$ , and  $^{19}F$  NMR spectra. The resulting chemical shifts, coupling constants, and integration values must be consistent with the known structure of **GNE-5729**. This provides unambiguous structural confirmation.
- High-Performance Liquid Chromatography (HPLC): Prepare a stock solution of known concentration. Analyze using a reverse-phase C18 column with an appropriate mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Purity is determined by integrating the area of the product peak relative to all other peaks detected by a UV detector (e.g., at 254 nm). A purity level of  $\geq 98\%$  is typically required for in vitro and in vivo studies.

## Protocol 2: In Vitro Functional Assessment

This workflow describes a standard method to validate the biological activity of **GNE-5729** as a GluN2A PAM using a cell-based calcium influx assay.



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## Sources

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